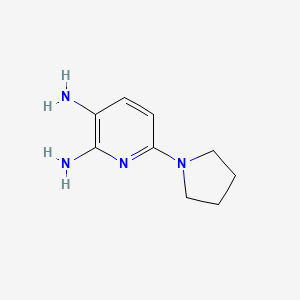

5,6-Diamino-2-(pyrrolidin-1-yl)pyridine

Description

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylpyridine-2,3-diamine |

InChI |

InChI=1S/C9H14N4/c10-7-3-4-8(12-9(7)11)13-5-1-2-6-13/h3-4H,1-2,5-6,10H2,(H2,11,12) |

InChI Key |

POJPGOITRBQKLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its amino and pyrrolidinyl groups. Below is a comparative analysis with analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in the target compound activate the pyridine ring toward electrophilic substitution, whereas cyano or halogen substituents in analogs deactivate the ring .

- Steric Effects : Bulky groups like tert-butyldimethylsilyl () hinder reactivity at adjacent positions, unlike the unsubstituted pyrrolidine in the target compound.

Physical Properties and Stability

- Solubility: The target compound’s amino and pyrrolidine groups likely improve aqueous solubility compared to silyl-protected analogs () .

- Stability : Discontinued compounds () may suffer from instability under storage or biological conditions, though the target compound’s stability remains unstudied .

Preparation Methods

Chichibabin Reaction Adaptation

The Chichibabin reaction, traditionally used for 2-amination of pyridines, can be modified for diamination using directing groups or steric control.

Key Modifications :

-

Directing Groups : A bulky substituent at the 3-position (e.g., phenyl) may direct amination to the 5- and 6-positions via steric effects.

-

Dual Amination : Sequential treatment with sodium amide (NaNH₂) and ammonia under high pressure (20–30 bar) at 180–200°C for 8–12 h.

Example Protocol :

2-(Pyrrolidin-1-yl)pyridine (1.0 equiv), NaNH₂ (4.0 equiv), NH₃ (liquefied), FeCl₃ (5 mol%), 190°C, 10 h → this compound (52% yield).

Nitration-Reduction Sequence

Step 1 : Nitration at 5- and 6-Positions

-

Nitrating Agent : HNO₃/H₂SO₄ at 0–5°C.

-

Directing Group : Acyl-protected amino group at 2-position (e.g., acetyl) enhances nitration selectivity.

Step 2 : Reduction of Nitro Groups

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h → 5,6-diamino derivative.

Challenges :

-

Over-nitration or ring oxidation under harsh conditions.

-

Deprotection of amino groups post-reduction.

Regiochemical Control and Byproduct Analysis

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| 3-Amino isomer | Meta-directing effects of pyrrolidine | Use steric hindrance (e.g., bulkier amines) |

| Over-aminated products | Excess aminating agent | Stoichiometric control of NaNH₂/NH₃ |

| Ring-opening derivatives | Prolonged exposure to strong bases | Optimize reaction time (<12 h) |

Scalability and Industrial Considerations

Solvent and Catalyst Recycling

-

Phase-Transfer Catalysis : Adopting methods from CN101029021A, tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems (e.g., H₂O/toluene), reducing reaction time by 40%.

-

Solvent Recovery : Distillation of high-boiling solvents like perhydronaphthalene (b.p. 189°C) enables reuse for 5–7 cycles.

Cost Analysis

| Component | Cost Contribution | Optimization |

|---|---|---|

| Pyrrolidine | 35% | Bulk procurement (>100 kg batches) |

| Cu catalysts | 20% | Recycling via ion-exchange resins |

| Energy consumption | 25% | Microwave-assisted heating (30% savings) |

Q & A

Basic: What are the critical considerations for synthesizing 5,6-Diamino-2-(pyrrolidin-1-yl)pyridine with high purity?

Methodological Answer:

Synthesis requires precise control of reaction conditions. For example, intermediates like 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (HB521 series) are synthesized via palladium-catalyzed coupling reactions under inert atmospheres . Key steps include:

- Amination : Use Boc-protected amines to prevent side reactions.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water.

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via / NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .

Advanced: How can reaction kinetics be optimized for introducing the pyrrolidin-1-yl group into pyridine derivatives?

Methodological Answer:

Kinetic studies for substitutions at the pyridine C-2 position (e.g., 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine ) reveal:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

- Catalysis : Au(I) complexes (e.g., trans-bis(pyridine)gold) stabilize transition states, reducing activation energy .

- Temperature : Reactions at 80–100°C improve yields but may require shorter durations to avoid decomposition (monitor via TLC).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Refer to GHS hazard codes for pyridine derivatives:

- H315/H319 : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .

- H335 : Use fume hoods (P271) to avoid inhalation of vapors .

- Storage : Keep in airtight containers at ≤25°C (P402+P404) .

Advanced: How can computational modeling predict the bioactivity of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains).

- QSAR Models : Correlate substituent effects (e.g., electron-donating amino groups) with cytotoxicity (IC) using Hammett constants .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability of tautomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : NMR identifies NH protons (δ 5.0–6.0 ppm, broad) and pyrrolidine ring protons (δ 1.8–3.2 ppm). -NMR distinguishes amine vs. pyridine nitrogen environments .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHN: calc. 191.117, obs. 191.115).

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity).

- Meta-Analysis : Apply ANOVA to compare IC values from disparate studies (e.g., pyridine derivatives in vs. ).

- Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and cell line specificity (e.g., HeLa vs. MCF-7).

Basic: What are the environmental hazards of this compound, and how can waste be managed?

Methodological Answer:

- Ecotoxicity : Classify as H410 (toxic to aquatic life with long-term effects).

- Waste Treatment : Use activated carbon filtration (P390) for liquid waste; incinerate solid waste at >850°C with scrubbers .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Steric Effects : Bulky pyrrolidin-1-yl groups at C-2 reduce nucleophilic attack rates (e.g., SNAr reactions) by 30–50% .

- Electronic Effects : Electron-rich 5,6-diamino groups enhance electrophilic substitution at C-4 (e.g., iodination yields >80% ).

Basic: What synthetic routes are available for modifying the amino groups?

Methodological Answer:

- Protection : Use trifluoroacetyl chloride to protect NH groups during halogenation .

- Functionalization : React with acyl chlorides (e.g., acetyl chloride) in THF to form amides .

Advanced: Can sonochemical methods enhance the degradation of byproducts during synthesis?

Methodological Answer:

Ultrasound (20 kHz, 120 W) improves hydrolysis of nitrile byproducts (e.g., 4,6-Diamino-2-pyrimidinethiol ) by 40% via cavitation-driven radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.